molecular formula C22H33N3O4 B2452024 1-(1-ethyl-5-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone CAS No. 942880-47-9

1-(1-ethyl-5-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2452024
CAS No.: 942880-47-9
M. Wt: 403.523
InChI Key: SGYRNUIACUCJPD-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H33N3O4 and its molecular weight is 403.523. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-ethyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4/c1-4-25-16(2)22(17(3)27)20-13-19(5-6-21(20)25)29-15-18(28)14-24-9-7-23(8-10-24)11-12-26/h5-6,13,18,26,28H,4,7-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYRNUIACUCJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCN(CC3)CCO)O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-ethyl-5-(2-hydroxy-3-(4-(2-hydroxyethyl)piperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone , a complex organic molecule, is part of the indole derivative family, which is renowned for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H33N3O5C_{22}H_{33}N_{3}O_{5} with a molecular weight of approximately 419.5 g/mol. The IUPAC name is ethyl 5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-1,2-dimethylindole-3-carboxylate. The structure features multiple functional groups that contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cellular signaling pathways, which are crucial for regulating cell growth and survival. For instance, it may inhibit AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), both of which play significant roles in metabolic regulation and cancer progression .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This results in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its capability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2. Notably, it has shown efficacy against various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. It has been reported to prevent neuronal apoptosis induced by lipopolysaccharide (LPS), suggesting potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .

Case Studies and Research Findings

Study Findings
Sathiya Priya et al. (2021)Reported that the compound significantly reduced LPS-induced inflammation in murine models by inhibiting NF-kB signaling .
ACS Publications (2018)Demonstrated that the compound effectively inhibited growth in various cancer cell lines through apoptosis induction mechanisms .
MDPI (2021)Highlighted the compound's ability to reduce pro-inflammatory cytokines in adipocytes, indicating potential for obesity-related inflammation management .

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of this compound exhibit various biological activities, including:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. For example, derivatives containing piperazine moieties have been evaluated for their effectiveness against bacterial strains using serial dilution methods, demonstrating promising results in inhibiting growth compared to standard antibiotics .

Anticancer Activity

Some indole-based compounds are known for their anticancer properties. Preliminary studies suggest that the presence of the indole structure in this compound may contribute to its ability to inhibit cancer cell proliferation. In vitro assays have indicated that related compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy.

Neuropharmacological Effects

The piperazine group is often associated with neuroactive properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Study on Antimicrobial Activity :
    A series of piperazine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain compounds exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .
  • Anticancer Research :
    Research focused on indole derivatives revealed that specific modifications could enhance cytotoxicity against various cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic effects .
  • Neuropharmacological Investigations :
    A study examining piperazine derivatives showed their potential as serotonin receptor modulators, which could lead to new treatments for mood disorders. The findings emphasized the need for further exploration into their pharmacodynamics and therapeutic profiles .

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